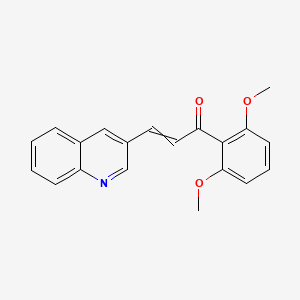![molecular formula C24H19NO3Sn B15172297 5-{[(Triphenylstannyl)oxy]carbonyl}pyridin-2(1H)-one CAS No. 915306-57-9](/img/structure/B15172297.png)
5-{[(Triphenylstannyl)oxy]carbonyl}pyridin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-{[(Triphenylstannyl)oxy]carbonyl}pyridin-2(1H)-one is a chemical compound that features a pyridinone core substituted with a triphenylstannyl group
Vorbereitungsmethoden
The synthesis of 5-{[(Triphenylstannyl)oxy]carbonyl}pyridin-2(1H)-one typically involves the reaction of pyridin-2(1H)-one with triphenylstannyl chloride in the presence of a base. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the stannyl group. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion. The product is then purified using standard techniques such as recrystallization or column chromatography.
Analyse Chemischer Reaktionen
5-{[(Triphenylstannyl)oxy]carbonyl}pyridin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The stannyl group can be oxidized to form the corresponding stannic oxide derivative.
Reduction: The compound can be reduced to remove the stannyl group, yielding the parent pyridinone.
Substitution: The triphenylstannyl group can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
5-{[(Triphenylstannyl)oxy]carbonyl}pyridin-2(1H)-one has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organotin compounds and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Wirkmechanismus
The mechanism of action of 5-{[(Triphenylstannyl)oxy]carbonyl}pyridin-2(1H)-one involves its interaction with specific molecular targets. The triphenylstannyl group can interact with biological macromolecules, potentially inhibiting their function. The pyridinone core can also participate in various biochemical pathways, leading to the observed biological effects. The exact molecular targets and pathways involved are still under investigation.
Vergleich Mit ähnlichen Verbindungen
5-{[(Triphenylstannyl)oxy]carbonyl}pyridin-2(1H)-one can be compared with other similar compounds such as 2-{[(Triphenylstannyl)oxy]carbonyl}pyridine . While both compounds feature a triphenylstannyl group, the position of the stannyl group and the core structure differ, leading to variations in their chemical reactivity and biological activities. The unique combination of the pyridinone core and the triphenylstannyl group in this compound makes it distinct from other related compounds.
Eigenschaften
CAS-Nummer |
915306-57-9 |
|---|---|
Molekularformel |
C24H19NO3Sn |
Molekulargewicht |
488.1 g/mol |
IUPAC-Name |
triphenylstannyl 6-oxo-1H-pyridine-3-carboxylate |
InChI |
InChI=1S/C6H5NO3.3C6H5.Sn/c8-5-2-1-4(3-7-5)6(9)10;3*1-2-4-6-5-3-1;/h1-3H,(H,7,8)(H,9,10);3*1-5H;/q;;;;+1/p-1 |
InChI-Schlüssel |
NXQQBWCAAKLUEQ-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC=C(C=C1)[Sn](C2=CC=CC=C2)(C3=CC=CC=C3)OC(=O)C4=CNC(=O)C=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-(Benzo[D]oxazol-2-YL)-1,8-naphthyridin-2-amine](/img/structure/B15172222.png)



![(6S)-6-[4-(Benzyloxy)phenyl]morpholin-3-one](/img/structure/B15172241.png)
![5,11-Bis(benzyloxy)-1,8-dihydro-2H-[1]benzopyrano[4,3-d][1]benzoxepin-8-ol](/img/structure/B15172252.png)



![N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-2-methoxyacetamide](/img/structure/B15172287.png)
![Carbamic acid, N-[5-[1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-4-yl]-2-thienyl]-, 1,1-dimethylethyl ester](/img/structure/B15172298.png)
![(1S)-1-Phenyl-5-oxaspiro[2.5]oct-7-en-4-one](/img/structure/B15172305.png)


